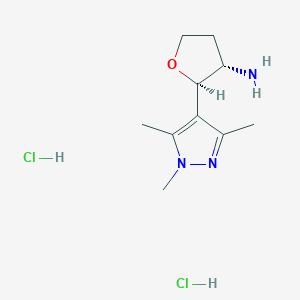

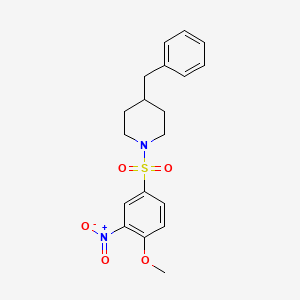

4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound “4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are often used as building blocks in the synthesis of various pharmaceuticals .

Chemical Reactions Analysis

Reactions involving piperidine derivatives can occur at various positions on the molecule, including the benzylic position . The specific reactions that “4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine” can undergo would depend on the reaction conditions and reagents used.科研应用

Pharmacological Properties :

- Certain benzamide derivatives including those related to the chemical structure of 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine have shown promising results as selective serotonin 4 receptor agonists. These compounds have been found to accelerate gastric emptying and increase the frequency of defecation, potentially serving as novel prokinetic agents with reduced side effects (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Biochemical Synthesis and Structure-Activity Relationship :

- Research on synthesizing benzamide derivatives structurally similar to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine has been conducted to explore their potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds have been evaluated for their pharmacological profiles, particularly in enhancing gastrointestinal motility (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

- The synthesis of new sulfonyl hydrazone derivatives, which are structurally related to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine, has been reported. These compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, indicating their potential therapeutic applications (Karaman, Oruç-Emre, Sıcak, Çatıkkaş, Karaküçük-Iyidoğan, & Öztürk, 2016).

Chemical Reactivity Studies :

- Studies on the reactivity of piperidine derivatives related to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine have been conducted. These studies have focused on understanding the structure-reactivity correlations in nucleophilic substitution reactions, providing insights into the molecular interactions and reaction mechanisms (Um, Lee, Fujio, & Tsuno, 2006).

Synthesis and Spectral Analysis :

- Research on the synthesis, spectral analysis, and biological evaluation of compounds such as 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide, which bear structural resemblance to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine, has been reported. These studies focus on the structural elucidation and bioactivity analysis, contributing to the understanding of the therapeutic potential of these compounds (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).

Antimicrobial Activity Studies :

- Research on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, structurally similar to 4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine, has been conducted. These studies evaluate the compounds' efficacy as antimicrobial agents against various pathogens, highlighting the influence of structural modifications on their bioactivity (Vinaya, Kavitha, Ananda Kumar, Benaka Prasad, Chandrappa, Deepak, Nanjunda Swamy, Umesha, & Rangappa, 2009).

未来方向

The future directions for research on “4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine” would likely depend on its biological activity and potential applications. For example, if it shows promising biological activity, further studies could be conducted to optimize its structure and improve its activity .

性质

IUPAC Name |

4-benzyl-1-(4-methoxy-3-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-26-19-8-7-17(14-18(19)21(22)23)27(24,25)20-11-9-16(10-12-20)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSWBBCQMHFAOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-((4-methoxy-3-nitrophenyl)sulfonyl)piperidine | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)

![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)

![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)